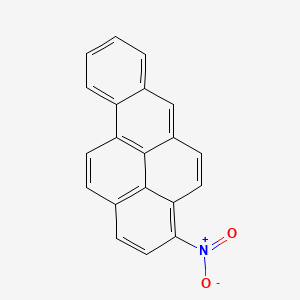

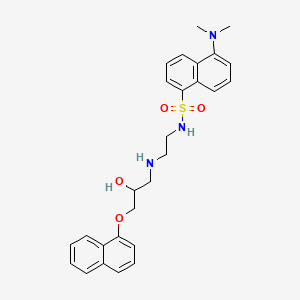

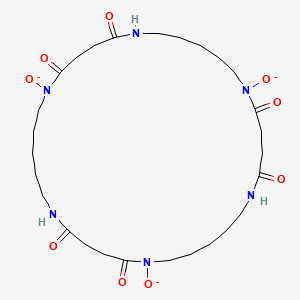

![molecular formula C24H37Na3O10S2 B1210475 Acido ursulcolico [Italian] CAS No. 89232-83-7](/img/structure/B1210475.png)

Acido ursulcolico [Italian]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Acido ursulcolico, known in English as ursodeoxycholic acid, is a secondary bile acid produced in humans and other species through the metabolism of intestinal bacteria. It is synthesized in the liver in some species and was first identified in the bile of bears from the genus Ursus, which is the origin of its name . Ursodeoxycholic acid is used to treat or prevent several diseases of the liver or bile ducts .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ursodeoxycholic acid can be synthesized through the epimerization of chenodeoxycholic acid. The process involves the use of catalysts and specific reaction conditions to achieve the desired stereochemistry . The synthetic route typically includes the following steps:

Epimerization: Chenodeoxycholic acid is treated with a base to induce epimerization at the 7-position, converting it to ursodeoxycholic acid.

Purification: The product is purified using techniques such as crystallization or chromatography to obtain high-purity ursodeoxycholic acid.

Industrial Production Methods: Industrial production of ursodeoxycholic acid involves large-scale synthesis using similar principles as the laboratory methods but optimized for efficiency and yield. The process includes:

Raw Material Preparation: Chenodeoxycholic acid is sourced or synthesized.

Reaction Optimization: Reaction conditions are optimized for large-scale production, including temperature, pressure, and catalyst concentration.

Purification and Quality Control: The product is purified and subjected to rigorous quality control to ensure it meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Ursodeoxycholic acid undergoes various chemical reactions, including:

Oxidation: Ursodeoxycholic acid can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the hydroxyl groups on the molecule.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Reducing agents such as lithium aluminum hydride can be used.

Substitution Reagents: Various reagents, including halogens and alkylating agents, are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of ursodeoxycholic acid, and substituted compounds with different functional groups .

Scientific Research Applications

Ursodeoxycholic acid has a wide range of scientific research applications:

Chemistry: It is used as a chiral building block in organic synthesis.

Biology: It is studied for its role in bile acid metabolism and its effects on cellular processes.

Industry: It is used in the formulation of pharmaceuticals and as a research tool in drug development.

Mechanism of Action

Ursodeoxycholic acid exerts its effects through several mechanisms:

Cholesterol Regulation: It reduces the rate of cholesterol absorption in the intestine and breaks up micelles containing cholesterol.

Hydrophobicity Index: It changes the hydrophobicity index of the bile acid pool, displacing more toxic bile acids.

Molecular Targets: Ursodeoxycholic acid acts on the farnesoid X receptor and upregulates membrane transport proteins involved in biliary secretion.

Comparison with Similar Compounds

Chenodeoxycholic Acid: An epimer of ursodeoxycholic acid with similar choleretic effects but less well-tolerated in humans.

Cholic Acid: Another primary bile acid with different hydrophobicity and toxicity profiles.

Oleanolic Acid: A pentacyclic triterpenoid with similar anti-inflammatory and hepatoprotective properties.

Uniqueness: Ursodeoxycholic acid is unique due to its specific stereochemistry, which imparts distinct biological properties, including better tolerance and specific therapeutic effects in liver diseases .

Properties

IUPAC Name |

trisodium;(4R)-4-[(3R,5S,10S,13R,17R)-10,13-dimethyl-3,7-disulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O10S2.3Na/c1-14(4-7-21(25)26)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(33-35(27,28)29)12-15(23)13-20(22)34-36(30,31)32;;;/h14-20,22H,4-13H2,1-3H3,(H,25,26)(H,27,28,29)(H,30,31,32);;;/q;3*+1/p-3/t14-,15+,16-,17-,18?,19?,20?,22?,23+,24-;;;/m1.../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNVFQGDTHVNHO-AZCDSPEWSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])C.[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)[O-])[C@H]1CCC2[C@@]1(CCC3C2C(C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])C.[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37Na3O10S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601008730 |

Source

|

| Record name | Trisodium 3,7-bis(sulfonatooxy)cholan-24-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601008730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

618.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89232-83-7 |

Source

|

| Record name | Trisodium 3,7-bis(sulfonatooxy)cholan-24-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601008730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

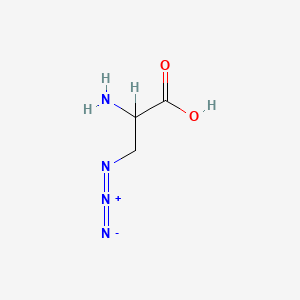

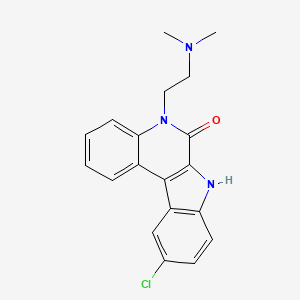

![11-Hydroxybenzo[a]pyrene](/img/structure/B1210394.png)